2-Ethyl-6-methylphenol

Description

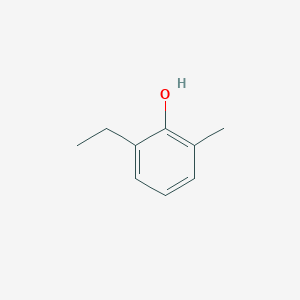

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRRFAQIWQFQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25750-50-9 | |

| Record name | Poly(2-methyl-6-ethyl-1,4-phenylene ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80168596 | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-64-5 | |

| Record name | 2-Ethyl-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-6-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359WUC62RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethyl-6-methylphenol CAS number and properties

An In-depth Technical Guide to 2-Ethyl-6-methylphenol

This technical guide provides a comprehensive overview of this compound, a significant alkylphenol compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, relevant experimental protocols, and safety guidelines. This document has been compiled to serve as a vital resource for laboratory and research applications.

Chemical Identity and Properties

This compound, also known as 6-Ethyl-o-cresol, is an aromatic organic compound. It has been identified as a component in the tumorigenic neutral subfraction of cigarette smoke condensate and is recognized for its insecticidal and bactericidal properties.[1][2][3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1687-64-5[5][6][7] |

| Molecular Formula | C₉H₁₂O[1][5][6][7] |

| Molecular Weight | 136.19 g/mol [1][5][6][7][8] |

| IUPAC Name | This compound |

| Synonyms | 6-Ethyl-o-cresol, 6-Ethyl-ortho-cresol, Phenol, 2-ethyl-6-methyl-[5] |

| InChI Key | CIRRFAQIWQFQSS-UHFFFAOYSA-N |

| SMILES | OC1=C(C)C=CC=C1CC[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Light yellow to brown clear liquid or Orange liquid[6] |

| Purity | Commercially available at ≥97%, >98.0% (GC), and ≥99% (GC)[6][7] |

| Boiling Point | 209.80 °C at 760 mmHg (estimated)[5], 94-100 °C at 15 mmHg[1][6], 214 °C (literature)[9] |

| Melting Point | -91 °C (literature)[9], 48.26 °C (estimated)[1] |

| Density | 0.9809 g/cm³ (estimated)[1] |

| Flash Point | 90.70 °C (195.00 °F) - closed cup (estimated)[5] |

| Vapor Pressure | 0.1 mmHg at 25 °C (estimated)[5] |

| Solubility | Soluble in DMSO (100 mg/mL)[2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[10]H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9]H335: May cause respiratory irritation.[9]H410: Very toxic to aquatic life with long lasting effects.[10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]P264: Wash skin thoroughly after handling.[10]P270: Do not eat, drink or smoke when using this product.[10]P273: Avoid release to the environment.[10]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]P405: Store locked up.[9]P501: Dispose of contents/container to an approved waste disposal plant.[10] |

Proper personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.[9] Work should be conducted in a well-ventilated area or under a fume hood.[9]

Experimental Protocols

While specific synthesis protocols for this compound were not found in the provided search results, a general workflow for the synthesis of related phenolic compounds can be inferred. Additionally, detailed protocols for the preparation of stock solutions for experimental use are available.

General Synthetic Workflow for Alkylphenols

The synthesis of alkylphenols such as this compound can often be achieved through electrophilic aromatic substitution reactions on a precursor phenol (e.g., o-cresol). A generalized workflow is depicted below.

Caption: A generalized workflow for the synthesis and purification of an alkylphenol.

Stock Solution Preparation for In-Vivo/In-Vitro Studies

For biological experiments, preparing a clear and stable stock solution is critical. The following protocols have been established for this compound.[3] To enhance solubility, it is recommended to warm the solution to 37°C and use sonication.[2][3]

Protocol 1: General Purpose Vehicle

-

Add solvents sequentially to the solute.

-

Use 10% DMSO by volume.

-

Add 40% PEG300 by volume.

-

Add 5% Tween-80 by volume.

-

Complete to the final volume with 45% saline.

-

This method yields a clear solution with a solubility of at least 2.5 mg/mL (18.36 mM).[3]

Protocol 2: SBE-β-CD Vehicle

-

Add solvents sequentially to the solute.

-

Use 10% DMSO by volume.

-

Complete to the final volume with 90% (20% SBE-β-CD in Saline).

-

This method also results in a clear solution with a solubility of at least 2.5 mg/mL (18.36 mM).[3]

Protocol 3: Oil-Based Vehicle

-

Add solvents sequentially to the solute.

-

Use 10% DMSO by volume.

-

Complete to the final volume with 90% Corn Oil.

-

This protocol provides a clear solution with a solubility of at least 2.5 mg/mL (18.36 mM).[3]

Storage of Stock Solutions:

-

For long-term storage, aliquots should be stored at -80°C and used within 6 months.[2][3]

-

For short-term storage, solutions can be kept at -20°C and should be used within 1 month.[2][3]

-

It is advised to prepare working solutions for in-vivo experiments fresh on the day of use.[3]

Logical Workflow for Safety and First Aid

The following diagram outlines the logical steps for handling and responding to accidental exposure to this compound, based on its safety data sheet.[9][10]

Caption: A flowchart outlining safety precautions and first aid procedures.

References

- 1. chembk.com [chembk.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. 2-ethyl-6-methyl phenol, 1687-64-5 [thegoodscentscompany.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound|1687-64-5|MSDS [dcchemicals.com]

2-Ethyl-6-methylphenol molecular weight and formula

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-6-methylphenol

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical entities is paramount. This document provides a detailed overview of the molecular formula and weight of this compound, a compound of interest in various chemical and pharmaceutical research areas.

Core Molecular Data

This compound is an aromatic organic compound.[1] Its fundamental molecular attributes are summarized below, providing a quantitative foundation for experimental design and chemical synthesis. The molecular weight is a critical parameter for stoichiometric calculations in reactions, preparation of solutions of known molarity, and for analytical techniques such as mass spectrometry.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1][2][3][4] |

| Molecular Weight | 136.19 g/mol | [1][2][3] |

| CAS Number | 1687-64-5 | [2][4][5] |

The molecular formula, C₉H₁₂O, dictates the elemental composition and, consequently, the exact mass and molecular weight of the compound.

Caption: Logical flow from chemical structure to molecular weight.

Experimental Determination of Molecular Weight

While the molecular weight can be calculated from the molecular formula, its experimental verification is a cornerstone of compound identification and purity assessment. Mass spectrometry is the definitive technique for this purpose.

Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a standard procedure for confirming the molecular weight of this compound.

-

Objective: To experimentally determine the mass-to-charge ratio (m/z) of this compound and confirm its molecular weight.

-

Materials:

-

This compound sample (≥97% purity)[5]

-

Methanol (HPLC-grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Calibrant solution (e.g., sodium trifluoroacetate cluster)

-

-

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

-

Syringe pump or liquid chromatography system for sample introduction.

-

-

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, create a dilute working solution of approximately 10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The acid facilitates protonation.

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's protocol using the appropriate calibrant solution to ensure high mass accuracy.

-

Ionization: Set the ESI source to positive ion mode. The phenol group can be protonated to form [M+H]⁺ ions. Typical source parameters would be:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Flow: 600 L/hr

-

-

Sample Infusion: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

-

Data Acquisition: Acquire mass spectra over a range that includes the expected m/z value (e.g., m/z 100-300). The expected ion for this compound (C₉H₁₂O, MW = 136.19) would be the protonated molecule [M+H]⁺ at an m/z of approximately 137.19.

-

Data Analysis: Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion. The high-resolution instrument will provide a measured mass accurate to several decimal places, allowing for confirmation of the elemental composition.

-

References

physical and chemical properties of 2-Ethyl-6-methylphenol

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Ethyl-6-methylphenol

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations to illustrate key relationships and workflows.

Core Physical Properties

This compound is an alkylphenol that presents as a liquid under standard conditions, typically ranging in color from light yellow to brown.[1][2] Its physical characteristics are determined by its molecular structure, featuring a hydroxyl group, an ethyl group, and a methyl group attached to a benzene ring.

The following table summarizes the key physical properties of this compound.

| Property | Value | Units | Notes and Citations |

| Molecular Formula | C₉H₁₂O | - | [3] |

| Molecular Weight | 136.19 | g/mol | [3][4][5][6] |

| Appearance | Light yellow to Brown/Orange liquid | - | [1][3] |

| Boiling Point | 214 | °C | At 760 mmHg (lit.)[1][7] |

| 94-100 | °C | At 15 mmHg[3] | |

| Density | 0.9809 | g/cm³ | Estimated value[2] |

| Specific Gravity | 1.00 | - | At 20/20 °C[1] |

| Refractive Index | 1.53 | - | [1] |

| Flash Point | 91 | °C | [1] |

| Water Solubility | 745.7 | mg/L | Estimated at 25 °C[8] |

| Solubility | Soluble in DMSO | - | [9] |

Core Chemical Properties

The chemical behavior of this compound is largely dictated by the phenolic hydroxyl group, which imparts acidic properties and allows for electrophilic substitution on the aromatic ring.

The table below outlines the core chemical properties.

| Property | Value | Units | Notes and Citations |

| CAS Number | 1687-64-5 | - | [1][3][10] |

| IUPAC Name | This compound | - | |

| Synonyms | 6-Ethyl-o-cresol, 6-Ethyl-m-cresol | - | [1][3] |

| pKa | 10.62 ± 0.10 | - | Predicted value |

| LogP (o/w) | 2.263 | - | [5][11] |

| Hydrogen Bond Acceptors | 1 | - | [5] |

| Hydrogen Bond Donors | 1 | - | [5] |

| Rotatable Bonds | 1 | - | [5] |

| Topological Polar Surface Area | 20.23 | Ų | [5] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

| Technique | Data | Source |

| UV-Vis Spectroscopy | λmax: 278 nm | In Cyclohexane[1] |

| Mass Spectrometry (EI) | Data available | NIST WebBook[4] |

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis.[3] Its phenolic structure imparts antioxidant properties, making it useful in the production of resins, coatings, and adhesives to enhance durability.[3] The compound also exhibits antimicrobial, insecticidal, and bactericidal activities.[2][9][12]

Key Applications:

-

Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.[3]

-

Agrochemicals: Used in the development of new agrochemicals.[3]

-

Industrial Additives: Acts as an antioxidant additive for plastics and rubber.[3]

-

Personal Care Products: Functions as a preservative and stabilizer in cosmetics.[3]

It has also been identified as a component in the neutral subfraction of cigarette smoke condensate.[2]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a compound like this compound are standardized. Below are general methodologies for key experiments.

A. Determination of Boiling Point (Distillation Method)

-

Apparatus Setup: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the constant temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature on the thermometer during distillation. For vacuum distillation (e.g., at 15 mmHg), a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.[3]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, integration, and multiplicity of the peaks are analyzed to elucidate the molecular structure.

C. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids like this compound. This separates the compound from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with electrons (Electron Ionization - EI), causing them to ionize and fragment.[4]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the relationships between the compound's structure and its properties, as well as a typical workflow for its characterization.

Caption: Logical relationship between structure and properties.

Caption: Experimental workflow for chemical characterization.

References

- 1. This compound 1687-64-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Phenol, 2-ethyl-6-methyl- [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. labsolu.ca [labsolu.ca]

- 8. 2-ethyl-6-methyl phenol, 1687-64-5 [thegoodscentscompany.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound | C9H12O | CID 519333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phenol, 2-ethyl-6-methyl- (CAS 1687-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. glpbio.com [glpbio.com]

Technical Guide on the Safe Handling of 2-Ethyl-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling procedures for 2-Ethyl-6-methylphenol (CAS No. 1687-64-5). The information is intended to guide laboratory and manufacturing practices to ensure the safety of personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H319: Causes serious eye irritation[2][3] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O[1] |

| Molecular Weight | 136.19 g/mol [1] |

| Appearance | Light yellow to brown clear liquid[3] |

| Boiling Point | 214 °C (lit.)[2][4] |

| Melting Point | -91 °C (lit.)[2] |

| Flash Point | 91 °C[3] |

| Water Solubility | 745.7 mg/L @ 25 °C (estimated) |

| Vapor Pressure | 0.137 mmHg @ 25°C[5] |

| Density | 0.994 g/cm³[5] |

Experimental Protocols for Hazard Assessment

The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

The "Harmful if swallowed" classification is typically determined using OECD Test Guideline 420, 423, or 425. The Acute Toxic Class Method (OECD 423) is a common approach.

Methodology (Based on OECD Guideline 423):

-

Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on acute toxicity for classification.

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered orally by gavage to a group of three fasted animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first group determines the dose for the next group of animals (if necessary).

-

-

Classification: The substance is classified into a GHS category based on the dose at which mortality is observed. For Category 4, the LD₅₀ (lethal dose for 50% of the test population) is between 300 and 2000 mg/kg.

Skin Irritation

The "Causes skin irritation" classification is determined following protocols such as OECD Test Guideline 404.

Methodology (Based on OECD Guideline 404):

-

Principle: Assessment of the potential of a substance to cause reversible inflammatory changes to the skin.

-

Animal Model: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A defined amount of the test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch.

-

The patch is left in place for a specified period (typically 4 hours).

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

-

Classification: The severity and reversibility of the skin reactions are scored. A mean score of ≥ 2.3 and < 4.0 for either erythema or edema leads to a "Category 2: Irritant" classification.

Eye Irritation

The "Causes serious eye irritation" classification is determined using methods like OECD Test Guideline 405.

Methodology (Based on OECD Guideline 405):

-

Principle: Evaluation of a substance's potential to produce reversible or irreversible changes in the eye.

-

Animal Model: Albino rabbits are the standard model.

-

Procedure:

-

A defined amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

-

Classification: The severity and reversibility of the eye lesions are scored. Substances that produce persistent corneal opacity, iritis, or conjunctivitis are classified as causing serious eye irritation.

Aquatic Toxicity

The classification "Very toxic to aquatic life" is based on data from ecotoxicological studies, such as those following OECD Test Guideline 203 (Fish, Acute Toxicity Test).

Methodology (Based on OECD Guideline 203):

-

Principle: Determination of the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a short exposure period.

-

Test Organism: A standard fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

-

Procedure:

-

Groups of fish are exposed to a range of concentrations of the test substance in water for a fixed period (typically 96 hours).

-

Mortality and sublethal effects are recorded at regular intervals.

-

-

Classification: The LC₅₀ value is calculated. A substance is classified as "Category 1: Very toxic to aquatic life" if the 96-hour LC₅₀ is ≤ 1 mg/L.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

Table 3: Recommended Handling and Storage Procedures

| Aspect | Recommendation |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood.[1] |

| Personal Protective Equipment (PPE) | |

| Eye Protection | Wear chemical safety goggles with side shields.[1] |

| Hand Protection | Wear compatible chemical-resistant gloves.[2] |

| Skin and Body Protection | Wear a lab coat or other protective clothing.[1] |

| Respiratory Protection | If ventilation is inadequate, use a suitable respirator. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents. |

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Table 5: Accidental Release and Spill Cleanup Procedures

| Aspect | Procedure |

| Personal Precautions | Wear appropriate personal protective equipment (see Section 4). Evacuate unnecessary personnel from the area.[2] |

| Environmental Precautions | Prevent the substance from entering drains, sewers, or waterways.[2] |

| Containment and Cleanup | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.[2] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from hazard identification to emergency response.

Signaling Pathway of Toxicity (Conceptual)

While the specific molecular signaling pathways for this compound's toxicity are not extensively detailed in the available literature, a conceptual pathway for skin and eye irritation can be proposed based on the general mechanisms of phenolic compounds.

This technical guide provides a summary of the available safety information and general handling procedures for this compound. It is imperative that all users of this chemical consult the most recent and complete Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety guidelines.

References

Solubility Profile of 2-Ethyl-6-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-6-methylphenol, an alkylphenol of interest in various industrial and research applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes established principles of phenol solubility, presents available data, and details standardized experimental protocols for determining solubility.

Principles of this compound Solubility

This compound (CAS No. 1687-64-5) is an aromatic organic compound characterized by a hydroxyl group attached to a benzene ring, which is further substituted with an ethyl and a methyl group. Its solubility is governed by the interplay between the polar hydroxyl group and the nonpolar aromatic ring and alkyl substituents.

The hydroxyl group is capable of forming hydrogen bonds, which generally promotes solubility in polar solvents like water and alcohols.[1][2][3] However, the presence of the bulky, nonpolar benzene ring and the alkyl groups (ethyl and methyl) introduces significant hydrophobic character to the molecule.[1][4] This dual nature dictates its solubility profile, following the principle of "like dissolves like."

Consequently, this compound is expected to exhibit good solubility in basic organic solvents and less polar solvents.[5] As the length of the alkyl chain on a phenol increases, its solubility in hydrocarbons also tends to increase.[5] Conversely, the larger hydrocarbon portion of this compound compared to unsubstituted phenol leads to a lower solubility in water.[1]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of common organic solvents is not widely available in peer-reviewed literature. However, the following data points have been reported:

| Solvent System | Solubility | Temperature (°C) | Notes |

| Water | 745.7 mg/L (estimated)[5] | 25 | Low solubility due to hydrophobic nature. |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL[6] | Not Specified | Requires ultrasonic agitation. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[6] | Not Specified | A common vehicle for in-vivo studies. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[6] | Not Specified | A formulation to enhance aqueous solubility. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[6] | Not Specified | A lipid-based vehicle. |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound in specific solvents, the following established methodologies are recommended.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed, thermostated vessel (e.g., a screw-capped vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm filter) to remove any undissolved particles.

-

Analysis: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the analyte.

-

Gas Chromatography (GC): Suitable for volatile compounds, often with flame ionization detection (FID).

-

UV-Vis Spectrophotometry: Can be used if the compound has a distinct chromophore and a calibration curve is established.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the filtrate and weighing the remaining solute.

-

Potentiometric Titration for pH-Dependent Solubility

For determining solubility in aqueous solutions of varying pH, potentiometric titration can be employed. This is particularly relevant for phenols, which are weakly acidic.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.

-

Titration: A known volume of the clear, saturated solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Endpoint Detection: The pH is monitored throughout the titration using a calibrated pH meter. The equivalence point is determined from the titration curve.

-

Calculation: The molar solubility is calculated from the volume of titrant required to reach the equivalence point.

Visualizing Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for Potentiometric Determination of Aqueous Solubility.

References

- 1. IUPAC-NIST Solubility Database, Version 1.0 - Search for Solubility Data by One Component [srdata.nist.gov]

- 2. Phenol, 2-ethyl-6-methyl- [webbook.nist.gov]

- 3. This compound | 1687-64-5 [chemicalbook.com]

- 4. IUPAC-NIST SOLUBILITY DATA SERIES Database, Version 1.0 (Opening Page) [srdata.nist.gov]

- 5. 2-ethyl-6-methyl phenol, 1687-64-5 [thegoodscentscompany.com]

- 6. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Occurrence of 2-Ethyl-6-methylphenol

This technical guide provides a comprehensive overview of the natural occurrence of this compound, a volatile organic compound with known insecticidal and bactericidal properties. The document details its presence in various natural and pyrolysis-derived products, outlines experimental protocols for its identification and quantification, and presents logical workflows for its analysis.

Introduction to this compound

This compound is an alkylphenol that has been identified in the tumorigenic neutral subfraction of cigarette smoke condensate and in the bio-oil generated from the fast pyrolysis of coffee grounds. Its presence is often associated with the thermal degradation of lignocellulosic material. The compound's biological activities, including its antimicrobial properties, make it a subject of interest for further research and potential applications in drug development.

Natural and Pyrolytic Sources

This compound is not a widely reported natural constituent of fresh plant or animal tissues. Instead, its occurrence is predominantly linked to processes involving the heating or combustion of organic matter.

Key Sources Include:

-

Wood Smoke and Creosote: The pyrolysis of lignin in wood is a major source of a wide variety of phenolic compounds. While direct quantification of this compound is not extensively documented, the presence of structurally similar compounds like 2-ethylphenol and various dimethylphenols in hardwood smoke condensate suggests that this compound is also likely to be present.

-

Cigarette Smoke: It has been identified as a component of the neutral phenolic fraction of cigarette smoke condensate.

-

Pyrolysis of Coffee Grounds: The bio-oil produced from the fast pyrolysis of coffee grounds has been shown to contain this compound.

-

Aged Spirits: Phenolic compounds are significant contributors to the flavor and aroma profile of aged spirits such as whiskey, particularly peated Scotch whisky. These compounds are extracted from the charred oak barrels during the maturation process. While specific quantification for this compound is limited, the presence of a range of other ethyl and methyl phenols is well-established.

Quantitative Data

Direct quantitative data for this compound in various natural matrices is scarce in the reviewed literature. However, data for structurally related phenolic compounds found in similar sources can provide a valuable comparative context.

| Compound | Source | Concentration/Amount | Reference |

| 2-Ethylphenol | Peated Scotch Whisky | Not specified, but identified as a noteworthy contributor to aroma | [1] |

| 4-Ethylphenol | Peated Scotch Whisky | Identified as a key odorant | [2] |

| 2,6-Dimethylphenol | Condensed Hardwood Smoke | 119 µg/g | |

| 2-Ethylphenol | Condensed Hardwood Smoke | Not quantified, but identified as an odorant | |

| Guaiacol | Peated Scotch Whisky | High Flavor Dilution (FD) factor of 2048 | [3] |

| p-Cresol | Peated Scotch Whisky | High Flavor Dilution (FD) factor of 1024 | [3] |

Note: The table summarizes the presence and, where available, the concentration of phenolic compounds structurally related to this compound in relevant matrices. The absence of specific quantitative data for this compound highlights a gap in the current scientific literature.

Experimental Protocols

The identification and quantification of this compound in complex matrices typically involve chromatographic techniques coupled with mass spectrometry.

Analysis of Volatile Phenols in Wood Smoke Condensate

This protocol is adapted from methodologies used for the analysis of phenolic compounds in hardwood smoke.

Objective: To identify and quantify this compound in a wood smoke condensate sample.

Methodology: Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O)

-

Sample Preparation:

-

A known amount of wood smoke condensate is dissolved in a suitable solvent (e.g., dichloromethane).

-

An internal standard (e.g., a deuterated phenol) is added for quantification.

-

The sample is filtered to remove particulate matter.

-

-

GC-MS/O Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile phenols (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and column affinity.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting compounds is recorded.

-

Olfactometry Port: A portion of the column effluent is directed to a sniffing port, allowing for the sensory detection of odor-active compounds.

-

-

Identification and Quantification:

-

Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: The concentration is calculated by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with standards of known concentrations.

-

Analysis of Volatile Compounds in Aged Spirits (e.g., Whiskey)

This protocol is based on headspace solid-phase microextraction (HS-SPME) followed by GC-MS, a common method for analyzing volatile congeners in alcoholic beverages.

Objective: To identify and quantify this compound in a whiskey sample.

Methodology: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

-

Sample Preparation:

-

A measured volume of the whiskey sample is placed in a headspace vial.

-

To enhance the volatility of the analytes, a salt (e.g., NaCl) may be added to the sample matrix.

-

An internal standard is added.

-

-

HS-SPME:

-

Fiber Selection: A fiber with a coating suitable for adsorbing volatile phenols is chosen (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Extraction: The vial is heated and agitated to promote the release of volatile compounds into the headspace. The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

-

-

GC-MS Analysis:

-

Desorption: The SPME fiber is inserted into the hot injection port of the GC, where the adsorbed compounds are thermally desorbed onto the column.

-

Chromatographic Separation and Mass Spectrometric Detection: The analysis proceeds as described in the previous protocol.

-

-

Identification and Quantification:

-

Identification and quantification are performed by comparing retention times and mass spectra with those of a pure standard of this compound.

-

Visualizations

Experimental Workflow for Identification

The following diagram illustrates a general workflow for the identification of this compound in a natural or pyrolytic sample.

Caption: Workflow for the identification of this compound.

Conclusion and Future Directions

This compound is a compound of interest due to its biological activities and its presence in smoke-related products and aged spirits. While its qualitative occurrence is established in these matrices, there is a clear need for more extensive quantitative studies to determine its concentration in a wider range of natural and processed materials. Future research should focus on:

-

Quantitative Analysis: Developing and applying validated analytical methods to quantify this compound in various wood smokes, aged alcoholic beverages, and other potential sources.

-

Biosynthesis and Microbial Production: Investigating potential microbial or enzymatic pathways for the synthesis of this compound, which could open avenues for its biotechnological production.

-

Toxicological and Pharmacological Studies: Further exploring the biological activities of this compound to better understand its potential risks and benefits.

References

An In-depth Technical Guide to 2-Ethyl-6-methylphenol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Ethyl-6-methylphenol (CAS No. 1687-64-5), an alkylphenol with known insecticidal and bactericidal properties. While the definitive first synthesis of this compound is not prominently documented in readily available scientific literature, this guide reconstructs its likely historical synthesis based on established chemical principles of the early 20th century. The narrative of its discovery is centered on its first isolation and identification from a natural source. This document details plausible historical and modern synthetic methodologies, presents key physicochemical data in a structured format, and includes diagrams to illustrate the chemical pathways involved.

Introduction

This compound, also known as 6-ethyl-o-cresol, is a disubstituted phenol that has garnered interest for its bioactive properties and its role as a versatile chemical intermediate. It is recognized as a component of the tumorigenic neutral subfraction of cigarette smoke condensate.[1][2] Beyond its presence in environmental sources, it serves as a building block in the synthesis of more complex molecules and has applications as a preservative in personal care products and in the manufacturing of dyes and pigments. This guide delves into the historical context of its discovery and outlines the probable synthetic routes that would have been employed for its initial preparation.

Discovery and Historical Context

The documented "discovery" of this compound is marked by its isolation and identification from a complex natural mixture. In 1971, Miller et al. published a study in Phytochemistry detailing the analysis of the tumorigenic neutral subfraction of cigarette smoke condensate, where they identified this compound as one of the constituents.[1][2] This finding placed the compound within the broader context of alkylphenols present in environmental and combustion-related matrices.

While this marks its first documented isolation from a natural source, the synthesis of this compound likely predates this discovery. The chemical principles underlying its synthesis, primarily the Friedel-Crafts alkylation of phenols, were well-established by the late 19th and early 20th centuries. It is plausible that this compound was first synthesized as part of broader investigations into the alkylation of cresols, common and inexpensive starting materials. However, a seminal publication dedicated solely to its first synthesis is not readily apparent in the historical chemical literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1687-64-5 |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 209 °C at 760 mmHg (estimated) |

| Melting Point | Not available |

| Density | 0.998 g/cm³ (estimated) |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Plausible Historical and Modern Synthetic Routes

The synthesis of this compound can be logically approached through the alkylation of o-cresol. Two primary historical methods are plausible: Friedel-Crafts alkylation and a two-step acylation-reduction pathway.

Friedel-Crafts Ethylation of o-Cresol

The most direct historical route to this compound would have been the Friedel-Crafts alkylation of o-cresol using an ethylating agent such as ethyl halide (e.g., ethyl chloride or ethyl bromide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Protocol (Plausible Historical Method):

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer would be charged with anhydrous aluminum chloride and a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Addition of Reactants: o-Cresol, dissolved in the same solvent, would be added to the flask. The mixture would be cooled in an ice bath.

-

Ethylation: Ethyl chloride or ethyl bromide would be added dropwise from the dropping funnel while maintaining a low temperature.

-

Reaction: After the addition, the reaction mixture would be stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup: The reaction would be quenched by pouring the mixture onto crushed ice and hydrochloric acid. The organic layer would be separated, washed with water and a dilute base solution to remove unreacted cresol and catalyst residues, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The final product would be purified by fractional distillation under reduced pressure.

Caption: Friedel-Crafts Ethylation of o-Cresol.

Friedel-Crafts Acylation followed by Reduction

An alternative and often more regioselective approach involves a two-step process: Friedel-Crafts acylation followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of o-Cresol

o-Cresol would be acylated with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst to form 2-acetyl-6-methylphenol.

Experimental Protocol (Plausible Historical Method - Acylation):

-

Reaction Setup: Similar to the alkylation setup, a flask would be charged with anhydrous aluminum chloride and an inert solvent.

-

Addition of Reactants: o-Cresol would be added, followed by the dropwise addition of acetyl chloride or acetic anhydride at low temperature.

-

Reaction: The mixture would be stirred until the reaction is complete.

-

Workup and Purification: The workup procedure would be similar to the alkylation, yielding the intermediate ketone, 2-acetyl-6-methylphenol.

Step 2: Clemmensen Reduction of 2-acetyl-6-methylphenol

The carbonyl group of the intermediate ketone would then be reduced to a methylene group using a method like the Clemmensen reduction (using zinc amalgam and hydrochloric acid).

Experimental Protocol (Plausible Historical Method - Reduction):

-

Preparation of Zinc Amalgam: Zinc metal would be amalgamated by treating it with a solution of mercuric chloride.

-

Reduction: The 2-acetyl-6-methylphenol would be added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene).

-

Reaction: The mixture would be refluxed for several hours.

-

Workup: After cooling, the organic layer would be separated, washed, dried, and the product purified by distillation.

Caption: Two-Step Synthesis via Acylation and Reduction.

Modern Applications and Significance

This compound continues to be a compound of interest in various fields. Its applications include:

-

Pharmaceutical Intermediate: It serves as a starting material for the synthesis of more complex pharmaceutical compounds.

-

Agrochemicals: It is used in the development of certain agrochemicals.

-

Preservative: Its antimicrobial properties make it useful as a preservative in cosmetics and personal care products.

-

Industrial Chemistry: It is utilized in the production of dyes, pigments, and as an antioxidant additive for plastics and rubber.

Conclusion

The history of this compound is emblematic of many organic compounds from the early era of chemical synthesis. While its formal "discovery" is tied to its identification in a natural source in 1971, its synthesis was likely achieved earlier through the application of well-established reactions like the Friedel-Crafts alkylation of readily available cresols. Understanding these historical synthetic pathways provides valuable context for contemporary organic chemists and drug development professionals who continue to utilize this versatile molecule in a variety of applications.

References

A Technical Guide to 2-Ethyl-6-methylphenol: Synonyms, Properties, and Experimental Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-6-methylphenol, a substituted alkylphenol of interest in various scientific and industrial domains. This document consolidates information on its nomenclature, physicochemical properties, and known biological activities, offering a valuable resource for professionals in chemical research and drug development.

Chemical Identity: Synonyms and Identifiers

This compound is known by several names in chemical literature and databases. Accurate identification is crucial for literature searches and regulatory compliance.

-

Common Synonyms: 6-Ethyl-o-cresol, 6-Ethyl-ortho-cresol, 3-Ethyl-2-hydroxytoluene, 2-Methyl-6-ethylphenol, 6-Methyl-2-ethylphenol, Phenol, 2-ethyl-6-methyl-[3][4][5][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for experimental design, formulation development, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [7][9][10][11] |

| Molecular Weight | 136.19 g/mol | [7][9][10][11] |

| Appearance | Light yellow to brown clear liquid | [4][11] |

| Boiling Point | 94-100 °C at 15 mmHg; 214 °C (lit.) | [8][9] |

| Density | ~0.9809 g/cm³ (estimate) | [11][12] |

| Solubility | Soluble in DMSO (100 mg/mL) | [10] |

| InChI Key | CIRRFAQIWQFQSS-UHFFFAOYSA-N | [1][5] |

Biological Activity and Experimental Protocols

This compound has been identified as a component in complex mixtures with demonstrated biological effects, notably insecticidal and bactericidal activities.[10][11]

3.1. Cited Research

Two key studies are frequently referenced in connection with the biological activity of this compound:

-

Miller RL, et al. (1971): This study identified this compound as a component of a biologically active neutral subfraction of cigarette smoke condensate.[10][11] The focus was on the isolation and identification of various alkylphenols and arylnitriles.

-

Bedmutha R, et al. (2011): This research investigated the insecticidal and bactericidal properties of bio-oil derived from the fast pyrolysis of coffee grounds.[10][11] The bio-oil, containing a mixture of phenolic compounds including this compound, showed significant activity against pests like the Colorado Potato Beetle and bacteria such as Streptomyces scabies.[13]

3.2. Generalized Experimental Protocol for Bioactivity Screening

While the full, detailed experimental protocols from the cited literature are not provided here, a generalized workflow for assessing the insecticidal and bactericidal properties of a compound like this compound, based on common methodologies in the field, is outlined below.

Objective: To determine the efficacy of this compound as an insecticidal and bactericidal agent.

Materials:

-

This compound (high purity)

-

Target insect species (e.g., Leptinotarsa decemlineata larvae)

-

Target bacterial strains (e.g., Streptomyces scabies, Clavibacter michiganensis)

-

Appropriate solvents (e.g., DMSO, ethanol) and sterile growth media (e.g., nutrient agar, tryptic soy broth)

-

Control substances (negative: solvent alone; positive: known insecticide/bactericide)

-

Standard laboratory equipment (pipettes, petri dishes, incubators, etc.)

Insecticidal Assay (Leaf Dip Bioassay - Generalized):

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound in a suitable solvent.

-

Treatment of Foliage: Dip leaves of the host plant (e.g., potato leaves) into the test solutions for a standardized time and allow them to air dry.

-

Insect Exposure: Place the treated leaves in petri dishes or ventilated containers with a cohort of test insects (e.g., 10-15 larvae).

-

Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, light).

-

Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Analysis: Calculate mortality rates and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Bactericidal Assay (Broth Dilution Method - Generalized):

-

Preparation of Inoculum: Grow the target bacteria in a suitable broth medium to a standardized cell density.

-

Preparation of Test Solutions: Create serial dilutions of this compound in sterile broth in a 96-well microplate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well.

-

Incubation: Incubate the microplate at the optimal growth temperature for the bacteria for a specified period (e.g., 24-48 hours).

-

Data Collection: Measure the optical density (OD) of each well to assess bacterial growth. A viability stain can also be used.

-

Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Workflow for Chemical Identification and Characterization

The process of identifying a compound from a complex mixture and characterizing its activity follows a logical progression. The diagram below illustrates this general workflow.

Caption: General workflow for isolating, identifying, and characterizing a bioactive compound.

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound are not well-documented, the broader class of alkylphenols is known to interact with various biological systems. This provides a basis for hypothesizing potential mechanisms of action that warrant further investigation.

-

Endocrine Disruption: Alkylphenols are known xenoestrogens, capable of binding to estrogen receptors (ERα and ERβ) and modulating their activity.[6][14] This interaction can trigger both genomic and non-genomic signaling cascades, affecting processes like cell proliferation and hormone release.[6]

-

Ion Channel Modulation: Some studies suggest that alkylphenols can act as agonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][9][15] TRPA1 is a sensor for noxious chemical stimuli, and its activation in neurons can lead to pain and inflammation. This mechanism could be relevant to the compound's insecticidal properties, as many insecticides target the nervous system.

These potential pathways offer promising avenues for future research into the specific molecular targets and mechanisms of this compound.

Conclusion

This compound is a well-characterized alkylphenol with a range of synonyms and established physicochemical properties. Its presence in biologically active natural extracts suggests potential applications as an antimicrobial or insecticidal agent. For drug development professionals, its structural similarity to other endocrine-disrupting compounds and potential for ion channel modulation highlight the need for careful toxicological assessment and present opportunities for research into novel therapeutic targets. Further investigation is required to elucidate its specific mechanisms of action and to fully realize its potential in applied science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. TRPA1-dependent and -independent activation by commonly used preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant, Soil and Environment: Pyrolysis temperature had effects on the physicochemical properties of biochar [pse.agriculturejournals.cz]

- 4. The Composition and Termicidal Activity of Vinegar from Medang Wood (Cinnamomum sp.) under Different Pyrolysis Temperature [floram.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-ETHYLBENZONITRILE | CAS#:34136-59-9 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubtexto.com [pubtexto.com]

- 12. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 2-Ethyl-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-6-methylphenol, a substituted alkylphenol, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its biological effects, with a focus on its insecticidal, bactericidal, antioxidant, and potential anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug development and life sciences.

Introduction

This compound is an aromatic organic compound that has been identified in various natural and synthetic sources, including the neutral fraction of cigarette smoke condensate and in the bio-oil produced from the pyrolysis of coffee grounds.[1][2] Its chemical structure, characterized by a hydroxyl group and two alkyl substituents on the benzene ring, contributes to its biological activities. This guide will delve into the known biological effects of this compound, presenting key data and experimental context to facilitate further research and development.

Biological Activities of this compound

The primary reported biological activities of this compound are its insecticidal and bactericidal effects. While its antioxidant and anti-inflammatory properties are less directly studied, the activities of structurally similar phenolic compounds suggest potential in these areas.

Insecticidal and Bactericidal Activity

This compound has been identified as a component in bio-oils that exhibit insecticidal and bactericidal properties.[1][2] The lipophilic nature of alkylphenols allows them to interact with and disrupt the cell membranes of insects and bacteria, which is a likely mechanism for their toxicity to these organisms.

Table 1: Summary of Insecticidal and Bactericidal Activity Data

| Activity | Target Organism(s) | Quantitative Data (e.g., LC50, MIC) | Reference |

| Insecticidal | Not specified in abstracts | Data not available in abstracts | Miller RL, et al. (1971) |

| Bactericidal | Not specified in abstracts | Data not available in abstracts | Miller RL, et al. (1971) |

| Insecticidal | Not specified in abstracts | Data not available in abstracts | Bedmutha R, et al. (2011) |

| Bactericidal | Not specified in abstracts | Data not available in abstracts | Bedmutha R, et al. (2011) |

Note: Specific quantitative data from the primary literature is pending full-text article access.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, preventing the propagation of oxidative chain reactions. While direct studies on the antioxidant capacity of this compound are limited in the available literature, its structural similarity to known phenolic antioxidants, such as butylated hydroxytoluene (BHT), suggests it may possess similar free radical scavenging capabilities.

Potential Antioxidant Mechanism of this compound

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thus terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron around the aromatic ring.

Caption: Hydrogen donation from this compound to a free radical.

Anti-inflammatory Activity

The potential anti-inflammatory activity of this compound is another area of interest, largely inferred from the known anti-inflammatory effects of other phenolic compounds. Inflammation is a complex biological response involving various signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Antioxidant activity can contribute to anti-inflammatory effects by mitigating oxidative stress, which is a known trigger of inflammatory cascades.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. This section outlines the general methodologies for assessing the biological activities discussed.

Insecticidal Activity Assay (General Protocol)

A common method to determine the insecticidal activity of a compound is the larval mortality assay.

-

Test Organism: Select a relevant insect species (e.g., Aedes aegypti larvae).

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

-

Assay Setup: In a multi-well plate or beaker, add a known number of larvae to a specific volume of water.

-

Treatment: Add the different concentrations of the test compound to the wells. Include a solvent control and a negative control (no treatment).

-

Incubation: Incubate the plates under controlled conditions (temperature, light) for a specified period (e.g., 24 or 48 hours).

-

Data Collection: Count the number of dead larvae in each well.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration 50%) value using probit analysis.

Caption: Workflow for a typical insecticidal larval mortality assay.

Bactericidal Activity Assay (General Protocol)

The minimum inhibitory concentration (MIC) is a standard measure of bactericidal activity.

-

Bacterial Strains: Select relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Culture Preparation: Grow bacteria in a suitable broth medium to a specific optical density.

-

Compound Preparation: Prepare a stock solution of this compound and create serial dilutions in a 96-well microplate.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Data Collection: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Antioxidant Activity - DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess antioxidant activity.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Compound Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: In a 96-well plate, mix the DPPH solution with the test compound solutions. Include a positive control (e.g., ascorbic acid) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.

-

Animal Model: Use a suitable rodent model (e.g., Wistar rats).

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its potential antioxidant and anti-inflammatory effects suggest possible interactions with key cellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Compounds with antioxidant properties can potentially inhibit NF-κB activation by preventing the activation of upstream kinases that are sensitive to oxidative stress.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which in turn can activate transcription factors involved in the inflammatory response.

Caption: General cascade of a MAPK signaling pathway.

Nrf2-Keap1 Antioxidant Response Pathway

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. In the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. Phenolic compounds can potentially activate this pathway by reacting with cysteine residues on Keap1, leading to Nrf2 release.

Caption: The Nrf2-Keap1 pathway in response to oxidative stress.

Conclusion and Future Directions

This compound exhibits documented insecticidal and bactericidal activities, and its chemical structure suggests potential as an antioxidant and anti-inflammatory agent. This technical guide has summarized the available information and provided a framework for future research. Key areas for further investigation include:

-

Quantitative Biological Activity: Obtaining precise LC50 and MIC values for a range of insect and bacterial species is essential.

-

Antioxidant and Anti-inflammatory Efficacy: In-depth in vitro and in vivo studies are needed to quantify the antioxidant and anti-inflammatory properties of this compound.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its biological effects and potential therapeutic applications.

-

Toxicology: A thorough toxicological profile is necessary to assess its safety for potential applications in drug development or as a biopesticide.

By addressing these research gaps, a more complete understanding of the biological activity of this compound can be achieved, paving the way for its potential use in various scientific and industrial applications.

References

2-Ethyl-6-methylphenol: An In-depth Technical Guide on its Insecticidal and Bactericidal Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-6-methylphenol, a substituted phenolic compound, has been identified for its notable insecticidal and bactericidal properties. This technical guide provides a comprehensive overview of its bioactivities, drawing from available scientific literature. While specific quantitative data for the pure compound is limited in publicly accessible resources, this document outlines the general mechanisms of action attributed to phenolic compounds and provides standardized experimental protocols for evaluating its efficacy. This guide serves as a foundational resource for researchers and professionals in the fields of agriculture, pest management, and antimicrobial drug development.

Introduction

This compound (C₉H₁₂O) is an aromatic organic compound that has garnered interest for its potential applications in pest and microbial control.[1][2] Its chemical structure, featuring both an ethyl and a methyl group attached to the phenol backbone, contributes to its biological activity. This document details the current understanding of its insecticidal and bactericidal effects, provides methodologies for its evaluation, and explores the likely mechanisms through which it exerts these activities.

Quantitative Bioactivity Data

To facilitate future research and a standardized comparison of results, the following tables are presented as templates for the systematic recording of quantitative data.

Table 1: Bactericidal Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Method | Reference |

| Streptomyces scabies | Data not available | Data not available | Broth Dilution | |

| Clavibacter michiganensis | Data not available | Data not available | Broth Dilution | |

| Escherichia coli | Data not available | Data not available | Broth Dilution | |

| Staphylococcus aureus | Data not available | Data not available | Broth Dilution |

Table 2: Insecticidal Activity of this compound

| Insect Species | Life Stage | Assay Type | LC50 / LD50 | Exposure Time | Reference |